molecular formula C15H18N4OS B2585664 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1235278-90-6

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2585664
CAS No.: 1235278-90-6
M. Wt: 302.4
InChI Key: BXPDMOIBHUWWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 1-H-pyrazole-3-carboxamide and has been shown to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of 1-H-pyrazole-3-carboxamide derivatives . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The molecular formula of this compound is C15H23N5O . The structure includes a pyrimidine ring linked to a piperazine ring . The piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 289.38 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved sources.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Research involving derivatives of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has demonstrated significant anti-angiogenic and DNA cleavage activities. These compounds have shown efficacy in blocking the formation of blood vessels in vivo using the chick chorioallantoic membrane (CAM) model and exhibited potential in DNA binding and cleavage assays. Such activities suggest their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antimicrobial Activity

Novel derivatives containing the this compound scaffold have been synthesized and evaluated for their antimicrobial activity. Compounds with specific substituents showed promising in vitro antibacterial and antifungal activities, making them potential candidates for therapeutic antimicrobial agents (Gaber & Moussa, 2011).

Antiviral Potential

The synthesis of novel thienopyrimidine derivatives from this compound precursors has led to compounds with significant antiviral activities. These studies indicate the potential for developing new therapeutic agents against various viral infections (El-All et al., 2016).

Antidepressant and Nootropic Agents

Research has extended into the synthesis of Schiff’s bases and azetidinones from this compound derivatives, evaluating their potential as antidepressant and nootropic agents. Certain compounds have demonstrated significant activities in these areas, highlighting their potential for therapeutic use in central nervous system disorders (Thomas et al., 2016).

Antimicrobial Agents

A series of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives, related to the core structure of this compound, were synthesized and evaluated for their antimicrobial properties. These compounds showed potent inhibitory activity against a range of bacterial strains, suggesting their utility as antimicrobial agents (Krishnamurthy et al., 2011).

Future Directions

The compound has shown potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . Its excellent FLT3 and CDK inhibition and antiproliferative activities suggest it could be a promising candidate for future research and development .

Biochemical Analysis

Biochemical Properties

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, particularly protein kinase B (PKB or Akt), which is a key component in cell signaling pathways . The interaction with PKB involves binding to the ATP-binding site, leading to inhibition of the kinase activity. This inhibition can affect downstream signaling pathways, influencing cell proliferation and survival.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, this compound can induce apoptosis in cancer cells, thereby reducing cell proliferation . Additionally, it affects the phosphorylation status of various substrates involved in cell cycle regulation and metabolism, leading to altered cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in cell survival and proliferation pathways. The binding interactions are stabilized by hydrogen bonds and hydrophobic interactions within the binding pocket.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of PKB activity, resulting in prolonged anti-proliferative effects on cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of metabolites that are excreted through the urine. The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and tumor tissues. The localization and accumulation of the compound in target tissues are crucial for its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with PKB and other signaling molecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-14(13-4-9-21-11-13)18-10-12-2-7-19(8-3-12)15-16-5-1-6-17-15/h1,4-6,9,11-12H,2-3,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPDMOIBHUWWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.